2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride
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Overview
Description
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethyl group, a chlorophenyl group, and a hydroxyphthalimidine core. The “d4” designation indicates the presence of deuterium atoms, which are isotopes of hydrogen, making this compound useful in specific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride typically involves multiple steps, starting with the preparation of the phthalimidine core. This core is then functionalized with the aminoethyl and chlorophenyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine: Lacks the deuterium atoms, making it less suitable for certain research applications.
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d3 Hydrochloride: Contains fewer deuterium atoms, affecting its stability and reactivity.
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d5 Hydrochloride: Contains more deuterium atoms, which may alter its physical and chemical properties.
Uniqueness
The presence of deuterium atoms in 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride enhances its stability and allows for precise tracking in research studies. This makes it a valuable tool in various scientific applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(2-amino-1,1,2,2-tetradeuterioethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18;/h1-8,21H,9-10,18H2;1H/i9D2,10D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJFCISYZNGZCM-PQDNHERISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746998 |
Source
|
Record name | 2-[2-Amino(~2~H_4_)ethyl]-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276611-52-9 |
Source
|
Record name | 2-[2-Amino(~2~H_4_)ethyl]-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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